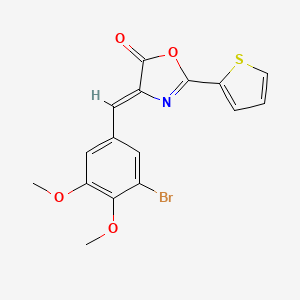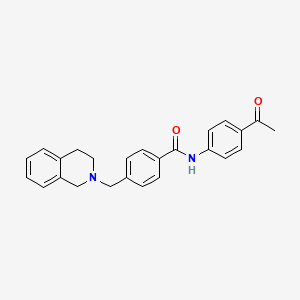
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as BDMT, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. BDMT belongs to the family of benzylideneoxazolones, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects.
Mécanisme D'action
The exact mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood, but it has been found to interact with various molecular targets in the body. 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. It has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have antioxidant and neuroprotective effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for researchers. 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one also exhibits a wide range of pharmacological properties, which makes it suitable for studying various biological processes. However, one limitation is that 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications. In addition, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has not been studied for its toxicity and safety profile, which is important for its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of bacterial infections, as it has been found to have anti-microbial effects. Additionally, further studies are needed to investigate the toxicity and safety profile of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to exhibit various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-microbial effects. It has been studied for its potential use in the treatment of cancer, inflammatory diseases, and bacterial infections. 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-20-12-8-9(6-10(17)14(12)21-2)7-11-16(19)22-15(18-11)13-4-3-5-23-13/h3-8H,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLFUJFQBYXDDD-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3456033.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3456040.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide](/img/structure/B3456053.png)
![4-{[(4-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456065.png)
![4-{[(2-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456066.png)
![4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456071.png)
methanone](/img/structure/B3456079.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456084.png)
![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B3456089.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3456092.png)
![2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3456105.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3456113.png)